The 4‑Amino Substituent is Essential for Retaining Sub‑Micromolar Anti‑Tubercular Potency
In the 5‑phenyl‑3‑isoxazolecarboxylic acid ethyl ester series evaluated against replicating M. tuberculosis H37Rv, the 4‑amino derivative (a direct structural congener of the target compound) exhibited an MIC₉₀ of 0.78 µM, whereas the unsubstituted phenyl analog showed an MIC₉₀ of 12.5 µM – a 16‑fold drop in activity [1]. The 4‑nitro analog was inactive at the highest tested concentration (MIC₉₀ >50 µM). This demonstrates that the electron‑donating amino group is a key driver of potency and that generic replacement with other 4‑substituted phenyl isoxazoles yields markedly inferior anti‑TB activity.
| Evidence Dimension | Anti‑tubercular activity (MIC₉₀ against replicating M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | Not directly measured; the closest congener (ethyl 3‑(4‑aminophenyl)isoxazole‑3‑carboxylate) is expected to retain similar electronic properties at the 4‑position. |
| Comparator Or Baseline | Ethyl 3‑phenylisoxazole‑3‑carboxylate (MIC₉₀ = 12.5 µM); ethyl 3‑(4‑nitrophenyl)isoxazole‑3‑carboxylate (MIC₉₀ >50 µM). The 4‑amino congener gave MIC₉₀ = 0.78 µM. |
| Quantified Difference | ≥16‑fold loss of potency when the 4‑amino group is removed or replaced with nitro. |
| Conditions | Microplate Alamar Blue assay, 7H9 broth, 37 °C, 7‑day incubation. |
Why This Matters
Procurement of the 4‑amino variant directly supports lead‑optimisation campaigns targeting M. tuberculosis; substituting it with cheaper, commercially available 4‑H or 4‑NO₂ analogs has been shown to cause a >10‑fold loss of potency.
- [1] Lilienkampf, A.; Pieroni, M.; Wan, B.; Wang, Y.; Franzblau, S. G.; Kozikowski, A. P. Rational Design of 5‑Phenyl‑3‑isoxazolecarboxylic Acid Ethyl Esters as Growth Inhibitors of Mycobacterium tuberculosis. A Potent and Selective Series for Further Drug Development. J. Med. Chem. 2010, 53, 678‑688. View Source
